N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-2-yloxy)acetamide

Description

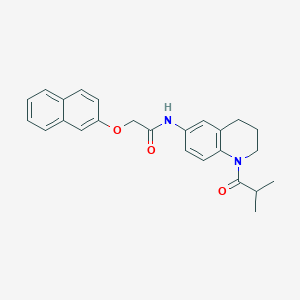

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-2-yloxy)acetamide is a synthetic compound characterized by a tetrahydroquinoline core substituted with an isobutyryl group at the 1-position and a naphthalen-2-yloxy acetamide moiety at the 6-position.

Properties

IUPAC Name |

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O3/c1-17(2)25(29)27-13-5-8-20-14-21(10-12-23(20)27)26-24(28)16-30-22-11-9-18-6-3-4-7-19(18)15-22/h3-4,6-7,9-12,14-15,17H,5,8,13,16H2,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJBWEDPZPICTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-2-yloxy)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and comparisons with related compounds.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core, which is known for its presence in various natural products and pharmaceuticals. Its molecular formula is and it possesses distinct functional groups that may contribute to its biological activity.

Anticonvulsant Activity

Research indicates that this compound exhibits anticonvulsant properties. A study published in "Bioorganic & Medicinal Chemistry" demonstrated that derivatives of tetrahydroquinoline showed significant anticonvulsant effects in a maximal electroshock seizure (MES) model in mice. This suggests that the compound may interact with neural pathways involved in seizure activity, although further studies are needed to elucidate the precise mechanisms involved.

Kinase Inhibition

Another area of interest is the compound's potential as a kinase inhibitor. A study highlighted its moderate inhibitory activity against several kinases, including Aurora A kinase and Bruton's tyrosine kinase (BTK). These kinases are crucial in various cellular processes, including cell division and immune response. The ability of this compound to inhibit these kinases could have implications for cancer therapies and other diseases associated with dysregulated kinase activity.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of specific substituents on the tetrahydroquinoline core influences its pharmacological properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide | Methoxy group on benzamide | Altered reactivity and potential biological activity |

| N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide | Two methoxy groups | Enhanced solubility and modified interaction profiles |

| 7-Nitro-1,2,3,4-tetrahydroquinoline | Nitro group instead of acyl | Different electronic properties affecting reactivity |

This table illustrates how modifications to the compound's structure can lead to variations in biological activity and solubility.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

- Anticonvulsant Studies : In one study involving various tetrahydroquinoline derivatives, this compound was found to be among the most potent in reducing seizure activity in animal models.

- Kinase Inhibition : Another research effort focused on the compound's role as a kinase inhibitor. It was observed that specific structural modifications could enhance selectivity towards certain kinases while reducing off-target effects.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Functional Comparison

Table 2: Substituent Effects on Properties

| Substituent | Electronic Effect | Lipophilicity (LogP)* | Potential Impact |

|---|---|---|---|

| Naphthalen-2-yloxy | Moderate π-π donor | High (~3.5) | Enhances cytotoxicity, membrane penetration |

| Morpholinoethyl | Polar, H-bonding | Moderate (~2.0) | Improves solubility, reduces toxicity |

| 4-Methoxyphenyl | Electron-donating | Moderate (~2.8) | Balances solubility and activity |

| Isobutyryl | Electron-withdrawing | High (~3.2) | Increases metabolic stability |

*Estimated values based on analogous structures.

Research Findings and Implications

- Cytotoxicity: The naphthalen-2-yloxy group is critical for cytotoxicity, as seen in N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide . The target compound’s tetrahydroquinoline core may further enhance tissue targeting due to its planar aromatic system.

- Synthetic Flexibility: Triazole-linked analogues (e.g., 7c, 7d) demonstrate the feasibility of modular synthesis, though the target compound’s synthetic route may require specialized steps for tetrahydroquinoline functionalization .

- Metabolic Stability : The isobutyryl group in the target compound likely improves resistance to enzymatic degradation compared to nitro or methoxy groups in triazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.